2-(1H-pyrazol-3-yl)-10H-phenothiazine
Overview
Description
2-(1H-pyrazol-3-yl)-10H-phenothiazine is a heterocyclic compound that combines the structural features of pyrazole and phenothiazine. Pyrazole is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, while phenothiazine is a tricyclic compound with sulfur and nitrogen atoms in its structure. This unique combination of structural motifs imparts interesting chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-10H-phenothiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 1,3-diketones with hydrazine to form pyrazole derivatives, followed by further reactions to introduce the phenothiazine moiety . The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-3-yl)-10H-phenothiazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, 1,3-diketones, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve the use of solvents like methanol, ethanol, or dichloromethane, and catalysts such as acids or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-(1H-pyrazol-3-yl)-10H-phenothiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-yl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-pyrazol-3-yl)-10H-phenothiazine include other pyrazole and phenothiazine derivatives, such as:
- 4-chloro-2-(1H-pyrazol-3-yl)phenol
- 4-bromo-3-phenol-1H-pyrazole
- Hydrazine-coupled pyrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of pyrazole and phenothiazine moieties, which imparts distinct chemical and biological properties.
Biological Activity
2-(1H-pyrazol-3-yl)-10H-phenothiazine is a heterocyclic compound that combines the structural features of pyrazole and phenothiazine, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular structure of this compound allows it to function as a donor-acceptor system. The electron-rich pyrazole ring acts as a donor, while the electron-deficient phenothiazine ring serves as an acceptor. This unique electronic configuration may contribute to its biological activity and potential applications in organic electronics.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole, including this compound, can inhibit the growth of various bacterial and fungal strains. For instance:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 mg/mL |
This compound | Escherichia coli | 12.5 mg/mL |
This compound | Candida albicans | 25 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (breast cancer) | 3.79 | Induction of apoptosis |
NCI-H460 (lung cancer) | 42.30 | Cell cycle arrest |
A549 (lung adenocarcinoma) | 26.00 | Inhibition of VEGF-induced proliferation |
These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and inhibition of angiogenesis .
Case Studies
Recent studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Study on Anticancer Activity : A study conducted by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values indicating strong anticancer properties .
- Antimicrobial Activity Evaluation : Research by Rahimizadeh et al. demonstrated that pyrazole derivatives showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), reinforcing the potential use of this compound in treating resistant infections .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, such as Aurora-A kinase, which is crucial for mitosis.
- Cell Signaling Pathways : It appears to modulate pathways related to apoptosis and inflammation, contributing to its anticancer and antimicrobial effects.
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWCIGZVBAOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493875 | |
Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-55-2 | |
Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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